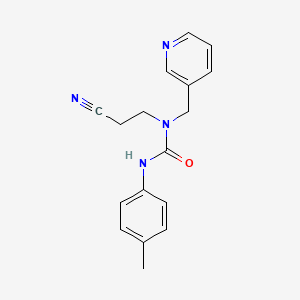
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ETCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETCA is a triazole derivative that contains an aromatic ring and a carboxylic acid group, making it an attractive candidate for drug development. In
作用機序
The mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
One of the main advantages of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties, making it an attractive candidate for drug development. However, one of the limitations of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential area of research is the development of novel 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential therapeutic applications in various diseases. Finally, the development of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based drug delivery systems could potentially improve the efficacy and safety of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based therapies.
Conclusion
In conclusion, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of cancer, inflammation, and diabetes. Although there are limitations to using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments, its potential therapeutic properties make it an attractive candidate for drug development and further research.
合成法
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 4-ethylbenzaldehyde with thiophene-2-carboxylic acid, followed by the formation of a triazole ring through a click reaction. The final step involves the introduction of a carboxylic acid group through the use of a Grignard reagent.
科学的研究の応用
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
1-(4-ethylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-5-7-11(8-6-10)18-14(12-4-3-9-21-12)13(15(19)20)16-17-18/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKUIKUNGWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)
![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)